molecular formula C10H13BrClNO B13488139 rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

Cat. No.: B13488139
M. Wt: 278.57 g/mol
InChI Key: YYQYGKHVXZXZET-UXQCFNEQSA-N
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Description

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by its chiral centers and the presence of a bromine atom, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves multiple steps, starting from readily available precursors. The process often includes:

    Bromination: Introduction of the bromine atom into the indene ring.

    Methoxylation: Addition of a methoxy group to the compound.

    Amination: Introduction of the amine group.

    Resolution of Enantiomers: Separation of the racemic mixture into its enantiomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium iodide (NaI) and silver nitrate (AgNO3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution can produce various substituted indene derivatives.

Scientific Research Applications

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
  • Rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
  • Rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis

Uniqueness

Rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a chiral compound with significant potential in various scientific fields, particularly in organic chemistry and biological research. Its unique stereochemistry and functional groups contribute to its biological activity, making it an interesting subject for study.

The compound's chemical properties are essential for understanding its biological activity:

PropertyValue
CAS Number 2740592-35-0
Molecular Formula C10H13BrClNO
Molecular Weight 278.6 g/mol
Purity >95%

The biological activity of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. The bromine and methoxy groups are crucial for its reactivity and binding capabilities. This compound may modulate various biochemical pathways by interacting with enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Properties : Preliminary investigations suggest that rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits antimicrobial activity against various bacterial strains. This property could be linked to its ability to interfere with bacterial cell wall synthesis or function.
  • Neuropharmacological Effects : The compound has been studied for its potential neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural similarities to known psychoactive compounds suggest it may influence dopaminergic and serotonergic pathways.
  • Cancer Research : There is emerging interest in the compound's potential anticancer properties. Initial studies indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several case studies have been conducted to explore the biological implications of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect.

Case Study 2: Neuropharmacological Assessment

In a behavioral study using rodent models, the administration of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride resulted in altered locomotor activity and anxiety-like behaviors. These findings indicate potential anxiolytic effects that warrant further investigation.

Case Study 3: Anticancer Activity

In vitro assays on human cancer cell lines revealed that treatment with rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that this compound induces apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

To better understand the unique properties of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, it can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro...Fluorine substitution at position 5Antimicrobial and anticancer properties
rac-(1R,2S)-5-chloro-2-methoxy...Chlorine instead of bromineNeuropharmacological effects

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

(1S,2R)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

YYQYGKHVXZXZET-UXQCFNEQSA-N

Isomeric SMILES

CO[C@@H]1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl

Canonical SMILES

COC1CC2=C(C1N)C=CC(=C2)Br.Cl

Origin of Product

United States

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